molecular formula C13H13Cl2NO2 B2596498 3-Chloro-1-(4-chlorobenzoyl)azepan-2-one CAS No. 500112-67-4

3-Chloro-1-(4-chlorobenzoyl)azepan-2-one

Cat. No.: B2596498
CAS No.: 500112-67-4
M. Wt: 286.15
InChI Key: ORDSZHCLFQJKMK-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1-(4-chlorobenzoyl)azepan-2-one typically involves the reaction of 4-chlorobenzoyl chloride with 3-chloroazepan-2-one under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The product is then isolated and purified using industrial-scale purification techniques such as distillation or large-scale chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1-(4-chlorobenzoyl)azepan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-1-(4-chlorobenzoyl)azepan-2-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Chloro-1-(4-chlorobenzoyl)azepan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-1-(4-fluorobenzoyl)azepan-2-one
  • 3-Chloro-1-(4-methylbenzoyl)azepan-2-one
  • 3-Chloro-1-(4-nitrobenzoyl)azepan-2-one

Uniqueness

3-Chloro-1-(4-chlorobenzoyl)azepan-2-one is unique due to the presence of two chlorine atoms, which can significantly influence its reactivity and biological activity. The specific arrangement of these atoms in the molecule can lead to distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

3-chloro-1-(4-chlorobenzoyl)azepan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13Cl2NO2/c14-10-6-4-9(5-7-10)12(17)16-8-2-1-3-11(15)13(16)18/h4-7,11H,1-3,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORDSZHCLFQJKMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C(C1)Cl)C(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901328464
Record name 3-chloro-1-(4-chlorobenzoyl)azepan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901328464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

6.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24837860
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

500112-67-4
Record name 3-chloro-1-(4-chlorobenzoyl)azepan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901328464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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